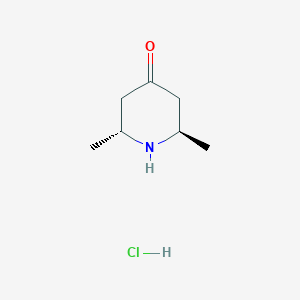
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride typically involves the chiral resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method involves the reduction of 2,6-dimethylpyridine-4-one using a chiral reducing agent under controlled conditions to obtain the (2R,6R) enantiomer. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral resolution techniques or asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
化学反応の分析
Types of Reactions
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S,6S)-2,6-dimethylpiperidin-4-one hydrochloride: The enantiomer of the compound, with different biological activity.
2,6-dimethylpiperidine: A related compound with similar structural features but lacking the ketone functionality.
4-piperidone hydrochloride: A structurally similar compound with different substituents.
Uniqueness
(2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in research applications where chiral specificity is crucial.
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
(2R,6R)-2,6-dimethylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChIキー |
NGNMAFCFQYPWAU-KGZKBUQUSA-N |
異性体SMILES |
C[C@@H]1CC(=O)C[C@H](N1)C.Cl |
正規SMILES |
CC1CC(=O)CC(N1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















